

Application Notes and Protocols for the Synthesis of Guanidinium Phosphonate Salts

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Compound of Interest

Compound Name: *Einecs 281-324-1*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of guanidinium phosphonate salts, compounds of significant interest in medicinal chemistry and materials science due to their ability to mimic phosphate interactions and participate in hydrogen bonding.[1][2] The guanidinium group, a strong base, readily forms salts with acidic phosphonates, leading to structures with potential applications in drug delivery, enzyme inhibition, and the formation of self-assembled materials.[3][4][5]

I. Overview of Synthetic Strategies

The synthesis of guanidinium phosphonate salts typically involves a two-part strategy: the synthesis of the guanidinium cation and the phosphonate anion, followed by their combination. Alternatively, a pre-formed guanidine can be reacted with a phosphorylating agent. The choice of strategy depends on the desired substitution pattern on both the guanidinium and phosphonate moieties.

Key Synthetic Approaches:

- **Guanidinylation of Amines followed by Salt Formation:** This common method involves the reaction of a primary or secondary amine with a guanylating agent to form a substituted guanidine. The resulting guanidine is then protonated with the desired phosphonic acid to form the guanidinium phosphonate salt.

- **Phosphorylation of Guanidines:** This approach involves the direct reaction of a guanidine or guanidinium salt with a phosphorylating agent.^[6] This can be a one-pot synthesis where the N-substituted guanidine is prepared in situ from cyanamide and an amine, followed by phosphorylation.^[6]
- **Ion Exchange:** A simple method where a pre-existing guanidinium salt (e.g., guanidinium chloride) is subjected to ion exchange chromatography with a phosphonate salt.

II. Experimental Protocols

Protocol 1: Synthesis of N-Benzylguanidinium Phenylphosphonate

This protocol details the synthesis of a representative N-substituted guanidinium phosphonate salt.

Step 1: Synthesis of N-Benzylguanidine Hydrochloride

This step involves the reaction of benzylamine with cyanamide to form the guanidine, which is then isolated as its hydrochloride salt.

- **Reagents:**
 - Benzylamine
 - Cyanamide
 - Hydrochloric Acid (HCl)
 - Ethanol
- **Procedure:**
 - Dissolve benzylamine (1 equivalent) in ethanol in a round-bottom flask.
 - Slowly add an aqueous solution of cyanamide (1.1 equivalents) to the flask while stirring.

- Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Acidify the solution with concentrated HCl to a pH of ~2 to precipitate the guanidinium salt.
- Filter the white precipitate, wash with cold ethanol, and dry under vacuum to yield N-benzylguanidine hydrochloride.

Step 2: Salt Formation with Phenylphosphonic Acid

- Reagents:
 - N-Benzylguanidine hydrochloride
 - Phenylphosphonic acid
 - Sodium hydroxide (NaOH)
 - Methanol
 - Diethyl ether
- Procedure:
 - Dissolve N-benzylguanidine hydrochloride (1 equivalent) in methanol.
 - In a separate flask, dissolve phenylphosphonic acid (1 equivalent) in methanol and neutralize it with one equivalent of methanolic NaOH to form the sodium phenylphosphonate salt.
 - Add the sodium phenylphosphonate solution to the N-benzylguanidine hydrochloride solution.
 - Stir the mixture at room temperature for 1 hour. Sodium chloride will precipitate out.
 - Filter off the sodium chloride.

- Evaporate the methanol from the filtrate under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield N-benzylguanidinium phenylphosphonate.

Protocol 2: One-Pot Synthesis of Di-isopropylphosphoryl Guanidine

This protocol describes a one-pot method for the phosphorylation of a guanidine prepared in situ.^[6]

- Reagents:
 - Amine (e.g., benzylamine)
 - Cyanamide
 - Di-isopropyl phosphonate
 - A suitable base (e.g., Sodium Hydroxide)
 - Solvent (e.g., buffered system at pH 8-9)
- Procedure:
 - Prepare a buffered system of the desired amine and its hydrochloride salt to maintain a pH of 8-9.
 - Add cyanamide to the buffered amine solution and stir to form the N-substituted guanidine.
 - In the same pot, under alkaline conditions, add di-isopropyl phosphonate. The base facilitates the deprotonation of the phosphonate and the liberation of the free guanidine.^[6]
 - The reaction mixture is stirred until the phosphorylation is complete (monitor by TLC or NMR).
 - The product, a di-isopropylphosphoryl guanidine derivative, is then worked up and purified using standard chromatographic techniques.

III. Data Presentation

Table 1: Physicochemical Properties of Representative Guanidinium Phosphonate Salts

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Solubility
Guanidinium Phosphate	CH ₈ N ₃ O ₄ P	157.07	247-250 (dec.)	Soluble in water, slightly soluble in methanol.[7]
N-Benzylguanidinium Phenylphosphonate	C ₁₄ H ₁₈ N ₃ O ₃ P	307.29	-	-
Di-isopropylphosphoryl Guanidine	C ₇ H ₁₈ N ₃ O ₃ P	223.21	-	-

Data for N-Benzylguanidinium Phenylphosphonate and Di-isopropylphosphoryl Guanidine to be determined experimentally.

Table 2: Representative Reaction Yields and Spectroscopic Data

Product	Synthetic Method	Yield (%)	¹ H NMR (δ, ppm)	³¹ P NMR (δ, ppm)
N-Benzylguanidine Hydrochloride	From Benzylamine and Cyanamide	~80-90%	-	-
Guanidinium Phosphate	Neutralization	High	-	-
Di-isopropylphosphoryl Guanidines	One-pot phosphorylation	61% (for 1a)	-	-

Yield for compound 1a as reported in the literature.[6] Spectroscopic data needs to be acquired upon synthesis.

IV. Visualizations

Synthesis Workflow

Caption: General workflow for the two-step synthesis of guanidinium phosphonate salts.

One-Pot Phosphorylation Workflow

Caption: Workflow for the one-pot synthesis of phosphoryl guanidines.

V. Applications in Drug Development

Guanidinium phosphonate salts are valuable in drug design for several reasons:

- **Phosphate Mimicry:** The phosphonate group is a non-hydrolyzable isostere of the phosphate group, making these compounds potential inhibitors of enzymes that process phosphate-containing substrates, such as kinases and phosphatases.[1][2]
- **Enhanced Binding:** The guanidinium group is a strong hydrogen bond donor and can form multiple charge-assisted hydrogen bonds with carboxylate and phosphate groups found in biological targets, potentially leading to high-affinity binding.[8]

- Improved Physicochemical Properties: The salt form can improve the solubility and bioavailability of a drug candidate. The specific combination of a guanidinium cation and a phosphonate anion can be tuned to optimize these properties.

These protocols and notes provide a foundational understanding for the synthesis and potential application of guanidinium phosphonate salts in a research and drug development setting. Further optimization of reaction conditions and purification procedures may be necessary depending on the specific substrates used.

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